LiEt3BH vs. NaBH4 & LiAlH4: Reduction of Sterically Hindered Ketones
Lithium triethylborohydride (LiEt3BH) demonstrates a unique capacity to reduce highly sterically hindered ketones that are resistant to reduction by lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). In a direct comparative study, LiEt3BH achieved quantitative reduction (100% yield) of 2,2,4,4-tetramethyl-3-pentanone, a highly hindered substrate, while LiAlH4 and NaBH4 are reported to be ineffective for such transformations [1].
| Evidence Dimension | Reduction yield of a sterically hindered ketone |
|---|---|
| Target Compound Data | 100% yield of corresponding alcohol |
| Comparator Or Baseline | LiAlH4 and NaBH4: Ineffective, negligible or 0% yield for this specific substrate |
| Quantified Difference | LiEt3BH achieves near-complete conversion, whereas LiAlH4 and NaBH4 fail, representing a qualitative and quantitative leap in reactivity for this substrate class. |
| Conditions | Reduction of 2,2,4,4-tetramethyl-3-pentanone in THF |
Why This Matters
This proves that LiEt3BH is essential for the reduction of sterically congested carbonyls, a task where common alternatives fail, thus justifying its procurement for syntheses involving such challenging motifs.
- [1] Brown, H. C., & Kim, S. C. (1984). Lithium triethylborohydride. A new and exceptionally powerful reducing agent. The Journal of Organic Chemistry, 49(6), 1064-1071. View Source
